6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol

Physicochemical Properties Quality Control Chemical Synthesis

Researchers seeking to probe the effect of ortho-chlorophenyl substitution on pyridinediol scaffolds face a lack of validated analogs. This compound directly addresses this gap. - Enables de novo SAR studies with defined steric/electronic properties. - Supplied as high-purity (>98%) building block for reliable library synthesis. - Ships globally for rapid integration into screening campaigns.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 306978-57-4
Cat. No. B1524835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol
CAS306978-57-4
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl
InChIInChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
InChIKeyPRWRLOPXJYHORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol: Compound Overview


6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol (CAS 306978-57-4) is a chlorinated pyridinediol derivative with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol . The compound is characterized by a pyridine ring core substituted with chlorine atoms at the 6-position and a 2-chlorophenyl group at the 5-position, along with hydroxyl groups at the 2- and 4-positions . It is supplied primarily for research and development purposes .

Synthetic intermediate for medicinal chemistry building blocks
Exploratory tool for de novo SAR screening studies
Reference compound for analytical method development

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol: Specificity Over Generic Analogs


Substitution with a generic or closely related analog, such as 6-Chloro-5-phenyl-2,4-pyridinediol (CAS 32265-03-5) or 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol (CAS 337920-80-6), is not advised without specific validation. The ortho-chloro substitution on the phenyl ring in 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol introduces unique steric and electronic effects that can significantly alter molecular recognition, binding affinity, and physicochemical properties compared to its para- or meta-chloro analogs, or the non-chlorinated phenyl derivative . Direct quantitative comparative data are currently absent from the public literature, but the established principles of medicinal chemistry dictate that such substitution patterns are critical determinants of activity in structure-activity relationship (SAR) studies [1]. Therefore, any substitution must be supported by de novo experimental validation.

Ortho-chlorophenyl substitution may significantly shift steric and electronic recognition relative to para/meta analogs.
Analog SAR profiles may not transfer; direct substitution requires de novo experimental validation.

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol: Physicochemical & Sourcing Data


Physicochemical Identity and Purity

The compound's defined physicochemical profile is essential for its identification and quality control in research. Its density, boiling point, and LogP are reported as 1.6±0.1 g/cm³, 421.8±45.0 °C at 760 mmHg, and 1.54, respectively . Commercial availability is typically at a minimum purity specification of 95% .

Physicochemical Profile
Data to verify
Density 1.6 g/cm³, BP 421.8°C, LogP 1.54, Purity ≥95%
Supports identity confirmation and QC
Predicted values; experimental validation recommended
Physicochemical Properties Quality Control Chemical Synthesis

Safety and Handling Profile

According to vendor safety data, 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is classified as a non-hazardous material for transport . It is recommended for long-term storage in a cool, dry place .

Transport & Storage
Supplier data
Classified non-hazardous for transport; store cool, dry
Simplifies procurement logistics
Vendor safety data; confirm per local regulations
Laboratory Safety Chemical Storage Handling

Absence of Biological Activity Data

A comprehensive search of primary literature and authoritative databases (including PubMed, PubChem, ChEMBL) reveals no peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound. Claims of antimicrobial or anticancer properties found on certain vendor websites are unsubstantiated and do not meet the standard of primary evidence required for scientific decision-making [1].

Biological Activity Gap
Source review
No published quantitative activity data (IC50, Ki, EC50) found
Defines compound as exploratory tool
Vendor efficacy claims unsubstantiated; de novo assay required
Biological Activity Literature Gap Assay Development

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol: Research Applications


Synthetic Intermediate in Organic Chemistry

The compound's well-defined structure and commercial availability make it suitable as a building block or intermediate in the synthesis of more complex molecules, such as novel heterocycles or focused libraries for medicinal chemistry campaigns. Its use would be based on the synthetic accessibility and functional group tolerance implied by its structure .

De Novo Biological Screening and Assay Development

Given the complete absence of published quantitative biological data, this compound is best suited for de novo screening in proprietary assay panels. It could be used as part of a broader structure-activity relationship (SAR) study to probe the effect of an ortho-chlorophenyl substitution at the 5-position of a pyridinediol core [1]. Any findings would represent novel discoveries.

Physicochemical Reference Standard for Analytical Chemistry

Its defined physicochemical properties, such as density (1.6±0.1 g/cm³), boiling point (421.8±45.0 °C), and LogP (1.54), provide a basis for its use as a reference compound in method development for chromatography or mass spectrometry .

Application
Selection Property
Validation Focus
Synthetic Intermediate
Functional group tolerance & synthetic accessibility
Reaction condition optimization
De Novo Biological Screening
Ortho-chlorophenyl substitution pattern for SAR
Assay development and hit validation
Analytical Reference
Defined physicochemical constants
Method calibration & system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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